![molecular formula C12H11N3 B563160 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 CAS No. 1189458-14-7](/img/structure/B563160.png)

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

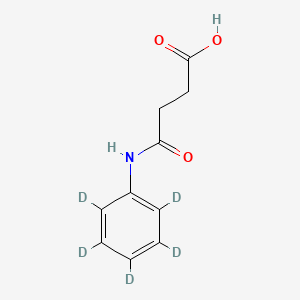

2-Amino-3-methyl-9H-pyrido[2,3-b]indole, also known as MeAalphaC, is a pyridoindole . It is a mutagenic and carcinogenic heterocyclic amine formed during ordinary cooking . It can be formed by pyrolyses of either tryptophan or proteins of animal or vegetable origin .

Synthesis Analysis

The synthesis of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole involves the activation of MeAalphaC and AalphaC to mutagenic metabolites by cytochrome P450-mediated N-oxidation to the corresponding N2-OH derivatives .

Molecular Structure Analysis

The molecular formula of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is C12H11N3 . The InChI representation is InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15) .

Chemical Reactions Analysis

2-Amino-3-methyl-9H-pyrido[2,3-b]indole exhibits potent mutagenic principles toward Salmonella typhimurium TA98 and TA100 . It is activated to mutagenic metabolites by cytochrome P450-mediated N-oxidation to the corresponding N2-OH derivatives .

Physical And Chemical Properties Analysis

The molecular weight of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole is 197.24 g/mol . It has a XLogP3 value of 2.9 . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Wissenschaftliche Forschungsanwendungen

Mutagenic Studies

“2-Amino-3-methyl-9H-pyrido[2,3-b]indole” (also known as MeAαC) has been used in mutagenic studies . It has been shown to induce gene mutations in mammalian cell lines and bacterial strains engineered for the expression of human enzymes . This compound has been particularly useful in studying the effects of various enzymes on mutagenicity .

Carcinogenic Research

MeAαC is a potential human carcinogen . It is generated by the combustion of tobacco or by pyrolysis of protein . Studies have suggested that MeAαC potentially contributes to liver or digestive tract cancers .

Metabolic Pathway Analysis

The metabolic pathways of MeAαC have been studied extensively. Inside the body, MeAαC is metabolized to intermediates that react with DNA . These studies help in understanding the mechanisms of carcinogenesis.

Enzyme Interaction Studies

MeAαC has been used to study the interactions between various enzymes. For instance, it has been shown that MeAαC induces gene mutations in cells co-expressing cytochrome (CYP) 1A2 and sulphotransferase (SULT) 1A1 . Such studies are crucial in understanding the role of these enzymes in

Wirkmechanismus

Target of Action

The primary target of 2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3, also known as MeA-alpha-C , is DNA . This compound interacts with DNA, leading to the formation of adducts .

Mode of Action

MeA-alpha-C is metabolized in the body to form intermediates, possibly short-lived nitrenium ions . These intermediates are electrophilic and can react with DNA to form adducts . The formation of these adducts can lead to mutations .

Biochemical Pathways

The biochemical pathway involved in the action of MeA-alpha-C is the metabolic pathway that converts the compound into reactive intermediates . These intermediates then interact with DNA to form adducts . The formation of these adducts can disrupt normal cellular processes and lead to mutations .

Pharmacokinetics

It is known that the compound is metabolized in the body to form reactive intermediates .

Result of Action

The primary result of the action of MeA-alpha-C is the formation of DNA adducts . These adducts can lead to mutations , which can potentially contribute to the development of cancers, particularly liver or digestive tract cancers .

Action Environment

The action of MeA-alpha-C can be influenced by various environmental factors. For example, the compound is formed during the combustion of tobacco or by pyrolysis of protein . Therefore, exposure to tobacco smoke or consumption of certain cooked foods can increase the levels of MeA-alpha-C in the body . Additionally, the compound’s action can be influenced by individual differences in metabolism and DNA repair capacity.

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(trideuteriomethyl)-9H-pyrido[2,3-b]indol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-7-6-9-8-4-2-3-5-10(8)14-12(9)15-11(7)13/h2-6H,1H3,(H3,13,14,15)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLCGFRPPGNALI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC3=CC=CC=C32)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CC2=C(NC3=CC=CC=C32)N=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-methyl-9H-pyrido[2,3-b]indole-d3 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)

![N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide](/img/structure/B563099.png)